molecular formula C16H19N3O2 B414905 9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 300377-10-0

9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B414905
CAS No.: 300377-10-0
M. Wt: 285.34g/mol
InChI Key: TWNYXSVEXVQJOL-UHFFFAOYSA-N
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Description

The compound “9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of a variety of 5-bromo-4-methyl-2-substituted pyrimidines endowed with pyrazolyl substituent appended in C 4 position is described . These products are generated via treatment of 5-bromo-4-hydrazineyl-6-methyl-2-substituted pyrimidines and vinamidinum salt of (E)-N-(3-(dimethylamino)-2-phenylallylidene)-N-methylmethanaminium perchlorate in good to excellent yields .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . In addition, two pyridylpyrimidine fragments also take part in stacking interactions with the interplanar distance between their parallel mean planes as short as 3.5 Å and the shortest interatomic distance equal to 3.459 (3) Å .


Chemical Reactions Analysis

The products of the reaction of methyl propiolate with cyclohexene and some allyl and cyclohex-2-enyl silanes and stannanes (H-ene and M-ene adducts, and [2+2] and [3+2] cycloadducts) have been determined, and rationalized in terms of the probable reaction mechanism .


Physical and Chemical Properties Analysis

The compound has a boiling point of 714.8°C at 760 mmHg, a flash point of 386.1°C, a density of 1.163g/cm^3, and a refractive index of 1.606 .

Scientific Research Applications

Synthesis of Novel Compounds

The chemical compound 9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has been utilized in the synthesis of various novel compounds. For instance, reactions involving similar pyrido[1,2-a]pyrimidine derivatives have led to the formation of condensed azines, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5,6-de][1,6]naphthyridine derivatives, confirmed by XRD analysis (Bakulina et al., 2014).

Biological Activity Optimization

Research has shown that the methylation of the pyridine moiety in pyrido[1,2-a]pyrimidine compounds can be considered for optimizing biological properties. The synthesis of these research targets is achieved through specific reactions, and their structures are confirmed by NMR spectroscopy and elemental analysis (Ukrainets et al., 2015).

Condensation Reactions

The compound has been involved in condensation reactions with aromatic aldehydes. These reactions lead to the synthesis of fused polycyclic pyrimidines, showcasing a broad spectrum of biological activities like antibacterial, fungicidal, antiviral, antitumor, and anti-monoamine oxidase properties (Harutyunyan, 2016).

Cycloaddition Reactions

Another application is in the acid-catalyzed [4+2] cycloaddition reaction of its derivatives, leading to the formation of diastereomeric tetraazapentaphene derivatives. The scope and limitations of these cycloaddition reactions have been extensively discussed (Noguchi et al., 1997).

Stereoselective Azepine-Ring Formation

It has been used in the synthesis of azepine-ring formations. The thermal reaction of the compound's imines yielded pyrido[1′,2′:1,2]pyrimido[4,5-b]azepines in good to excellent yields, proceeding in a highly stereoselective manner (Noguchi et al., 1996).

Mechanism of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to GHS classification . The safety information includes precautionary statements such as P264 - P270 - P301 + P312 - P501 .

Future Directions

The present study suggests that all the synthesized pyrazolyl pyrimidines, especially 5-Bromo-4-methyl-6-pyrazolylpyrimidine containing 2-(4-methylpiperazin) substituent, can be used to disinfect the environment and treat infectious diseases . This provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-5-8-18(9-6-11)15-13(10-20)16(21)19-7-3-4-12(2)14(19)17-15/h3-4,7,10-11H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNYXSVEXVQJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127335
Record name 9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300377-10-0
Record name 9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300377-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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